Vincamine

概述

描述

文卡宁是一种单萜吲哚生物碱,存在于小蔓长春花(小长春花)的叶片中。 它约占该植物吲哚生物碱重量的 25% 至 65% 。 文卡宁以其血管扩张特性而闻名,在欧洲被用作处方药,用于治疗原发性退行性和血管性痴呆 。 在美国,它被作为膳食补充剂出售,标签标明用于成人,为期六个月或更短 .

准备方法

合成路线和反应条件: 文卡宁可以从相关的生物碱(如塔贝森宁)合成。 文卡宁的半合成涉及几个关键步骤,包括 Bischler-Napieralski 或 Pictet-Spengler 环化、周环反应、重排/环化反应和迈克尔型烷基化 。 例如,Bischler-Napieralski 反应涉及吲哚 C2 位与亚胺盐之间的环化,生成 C 环 .

工业生产方法: 文卡宁的工业生产通常涉及使用内生真菌。 生产条件通过对各种参数(包括使用溶壁酶、溶菌酶、纤维素酶和蜗牛酶等酶)进行系统试验来优化 。 原生质体融合方法也被用于提高文卡宁的产量 .

化学反应分析

反应类型: 文卡宁会发生各种化学反应,包括氧化、还原和取代反应。 例如,用三氟乙酸处理会促进三环化,在碱诱导的甲醇消除后,将所需的顺式稠合二烯内酰胺作为主要产物 .

常用试剂和条件: 文卡宁合成和修饰中常用的试剂包括三氟乙酸、甲醇和用于生物转化的各种酶 .

形成的主要产物: 这些反应形成的主要产物包括文卡宁的各种衍生物,如文波cetin,用于治疗脑血管疾病 .

科学研究应用

文卡宁在科学研究中具有广泛的应用:

作用机制

文卡宁主要通过其血管扩张特性发挥作用。 它通过诱导血管和内脏肌肉对血管紧张素 II 的反应松弛来增加区域脑血流 。 文卡宁还阻断感觉神经元中的钠通道,这有助于调节心率并降低异常节律的风险 .

相似化合物的比较

文卡宁在结构上与几种其他吲哚生物碱相关,包括:

- 依布那敏

- 依布那蒙宁

- 阿朴文卡宁

- 文波cetin

这些化合物共有一个含有吲哚骨架的融合五环支架 。 文卡宁在特定的血管扩张特性及其在治疗神经退行性疾病中的应用方面是独特的 .

生物活性

Vincamine, an alkaloid derived from the plant Vinca minor, has garnered attention for its diverse biological activities, particularly in neuroprotection, anti-inflammatory effects, and potential therapeutic applications in various medical conditions. This article synthesizes recent research findings, case studies, and data tables to provide a comprehensive overview of this compound's biological activity.

This compound exhibits multiple mechanisms of action that contribute to its biological effects:

- Neuroprotective Effects : this compound has been shown to protect neurons by modulating various signaling pathways. In a study on spiral ganglion neurons, this compound reduced levels of malondialdehyde (MDA) and Bax while increasing superoxide dismutase (SOD), glutathione (GSH), and neurotrophins such as NGF and BDNF, indicating its protective role against oxidative stress and apoptosis .

- Anti-inflammatory Properties : Research indicates that this compound can ameliorate inflammation by inhibiting the NF-κB signaling pathway and enhancing the expression of anti-inflammatory cytokines like IL-10. In a lipopolysaccharide (LPS)-induced inflammation model, this compound significantly reduced TNF-α levels and improved histological outcomes .

- Hepatoprotective Activity : this compound has demonstrated potential in protecting the liver during sepsis by reducing oxidative stress markers and inflammatory cytokines, thereby improving hepatic function .

Therapeutic Applications

This compound's diverse pharmacological properties suggest several therapeutic applications:

- Cognitive Enhancement : As a derivative of this compound, vinpocetine is often used to enhance cerebral blood flow and treat cognitive impairments. Studies indicate that this compound may similarly improve cognitive function due to its ability to cross the blood-brain barrier effectively .

- Vestibular Vertigo Treatment : A clinical study involving 101 patients with vestibular vertigo showed that this compound sustained-release capsules were more effective than traditional treatments in alleviating symptoms such as dizziness and associated anxiety/depression . The results indicated significant improvements in patient health questionnaires after treatment.

- Diabetes Management : this compound has been identified as a GPR40 agonist, which enhances glucose-stimulated insulin secretion (GSIS) in pancreatic cells. This mechanism suggests its potential use in managing type 2 diabetes mellitus (T2DM) .

Case Study 1: Hepatoprotective Effects

In a recent study assessing the hepatoprotective effects of this compound during induced sepsis, researchers found that it significantly improved liver enzyme levels (ALT and AST) and reduced oxidative stress markers. The treatment resulted in decreased inflammatory cytokines such as TNF-α and IL-6, highlighting its protective role against hepatic injury .

| Parameter | Control Group | This compound Group |

|---|---|---|

| ALT (U/L) | 120 ± 15 | 70 ± 10* |

| AST (U/L) | 110 ± 12 | 60 ± 8* |

| MDA (nmol/g) | 5.5 ± 0.5 | 3.0 ± 0.4* |

| SOD (U/mg protein) | 2.0 ± 0.2 | 3.5 ± 0.3* |

*Significant difference (p < 0.05)

Case Study 2: Vestibular Vertigo

The study on vestibular vertigo revealed that patients treated with this compound showed a statistically significant reduction in dizziness handicap inventory scores compared to the control group after one month of treatment.

| Time Point | Control Group DHI Score | This compound Group DHI Score |

|---|---|---|

| Baseline | 45 ± 5 | 46 ± 4 |

| After 1 week | 42 ± 4 | 35 ± 3* |

| After 1 month | 40 ± 3 | 25 ± 2* |

*Significant difference (p < 0.01)

属性

CAS 编号 |

1617-90-9 |

|---|---|

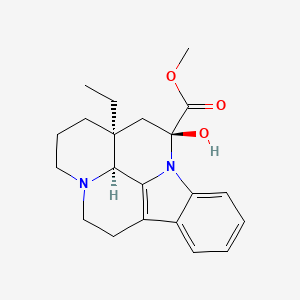

分子式 |

C21H26N2O3 |

分子量 |

354.4 g/mol |

IUPAC 名称 |

methyl (15S,17R,19S)-15-ethyl-17-hydroxy-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraene-17-carboxylate |

InChI |

InChI=1S/C21H26N2O3/c1-3-20-10-6-11-22-12-9-15-14-7-4-5-8-16(14)23(17(15)18(20)22)21(25,13-20)19(24)26-2/h4-5,7-8,18,25H,3,6,9-13H2,1-2H3/t18-,20+,21-/m1/s1 |

InChI 键 |

RXPRRQLKFXBCSJ-HLAWJBBLSA-N |

SMILES |

CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(C2)(C(=O)OC)O |

手性 SMILES |

CC[C@@]12CCCN3[C@@H]1C4=C(CC3)C5=CC=CC=C5N4[C@@](C2)(C(=O)OC)O |

规范 SMILES |

CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(C2)(C(=O)OC)O |

外观 |

Solid powder |

颜色/形态 |

Yellow crystals from acetone or methanol |

熔点 |

232-233 °C |

Key on ui other cas no. |

1617-90-9 |

Pictograms |

Irritant |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

In water, 62 mg/L @ 25 °C /Estimated/ |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Vincamine; Vinca Minor extract; periwinkle extract; Angiopac; Devincan; Equipur; Minorin; Novicet; Oxybral; Perval; Sostenil; Tripervan |

蒸汽压力 |

1.1X10-12 mm Hg @ 25 °C /Estimated/ |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does vincamine exert its effects at the cellular level?

A1: this compound demonstrates its effects through various mechanisms:

- Calcium Antagonist Activity: this compound exhibits weak calcium antagonist activity, with a higher selectivity for cerebral vascular smooth muscle compared to peripheral vascular smooth muscle. [] This suggests a potential role in regulating cerebral blood flow.

- Antioxidant and Anti-Inflammatory Properties: this compound showcases potent antioxidant and anti-inflammatory effects. Studies demonstrate its ability to scavenge reactive oxygen species (ROS), increase the activity of antioxidant enzymes like SOD and GPX, and reduce levels of inflammatory markers like TNF-α, IL-1β, and IL-6. [, , ]

- Modulation of Signaling Pathways: Research suggests that this compound can modulate various signaling pathways involved in cell survival, apoptosis, and inflammation. These include the PI3K/Akt pathway, the MAPK pathway (ERK1/2, JNK, p38), and the NF-κB pathway. [, ]

- Neurotrophic Factor Regulation: Studies show this compound's ability to increase the levels of neurotrophic factors such as NGF, BDNF, NT3, and NT4 in spiral ganglion neurons, potentially contributing to neuroprotection. []

Q2: What is the molecular formula and weight of this compound?

A2: this compound has the molecular formula C21H26N2O3 and a molecular weight of 354.44 g/mol.

Q3: Is there any spectroscopic data available for this compound?

A3: Yes, spectroscopic techniques like NMR and mass spectrometry have been widely used to characterize this compound and its derivatives. For instance, 1H-NMR, 13C-NMR, and EI-MS were used to confirm the structure of vinpocetine synthesized from this compound. []

Q4: What is known about the stability of this compound in different formulations?

A4: this compound’s stability can be influenced by factors like pH and formulation type. Research indicates that this compound sustained-release pellets demonstrate good stability and non-pH-dependent release in the gastrointestinal tract compared to conventional tablets. [, ] The incorporation of excipients like tartaric acid in the pellet core contributes to improved stability. []

Q5: What are the pharmacokinetic properties of this compound?

A5: this compound is rapidly absorbed and widely distributed after oral administration. Studies show that this compound reaches peak plasma concentrations within 1-4 hours, depending on the formulation and species. [, ] It undergoes extensive metabolism, primarily in the liver, and is mainly excreted in the urine and feces. [, , ]

Q6: How does the route of administration affect this compound's pharmacokinetics?

A6: The route of administration significantly impacts this compound's pharmacokinetics. Intravenous administration leads to faster absorption and higher peak plasma concentrations compared to oral administration. [, ] Oral bioavailability of this compound teprosilate, a prodrug of this compound, is around 20%. []

Q7: What evidence supports the neuroprotective effects of this compound?

A7: Several studies highlight the neuroprotective potential of this compound:

- Animal Models of Cerebral Ischemia: In rat models of cerebral ischemia, this compound demonstrated a significant increase in cerebral blood flow, particularly in regions with insufficient blood supply. [, ] This suggests a potential role in protecting against ischemic brain injury.

- Protection of Retinal Ganglion Cells: this compound exhibited protective effects against retinal ganglion cell death in a rat model of anterior ischemic optic neuropathy (rAION), possibly through activation of the PI3K/Akt/eNOS signaling pathway. []

- Attenuation of Aβ-Induced Toxicity: this compound showed protective effects against amyloid-β (Aβ) peptide-induced cytotoxicity in PC12 cells, indicating a potential role in Alzheimer's disease. [] The protective mechanism is thought to involve the upregulation of SOD and activation of the PI3K/Akt pathway. []

Q8: Has this compound demonstrated efficacy in clinical trials?

A8: While several clinical trials have explored the therapeutic potential of this compound in conditions like cerebrovascular disorders and cognitive impairment, the evidence supporting its efficacy remains inconclusive. Some studies report improvements in cognitive function and neurological symptoms in patients treated with this compound, while others show no significant effects compared to placebo. [, , ] More robust and well-designed clinical trials are needed to establish definitive conclusions about this compound's efficacy.

Q9: What is the safety profile of this compound?

A9: While generally well-tolerated, this compound can cause side effects, particularly at higher doses or with intravenous administration. Reported side effects include gastrointestinal disturbances, headache, dizziness, and, in rare cases, cardiac arrhythmias. [, ]

Q10: What analytical methods are used to quantify this compound?

A10: High-performance liquid chromatography (HPLC) coupled with various detection methods like DAD, MS/MS, and electrochemical detection are commonly employed for the quantification of this compound in biological samples and formulations. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。